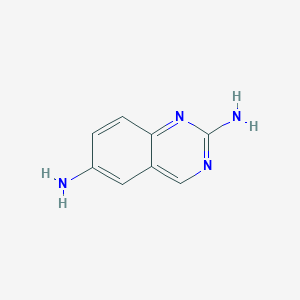
Quinazoline-2,6-diamine
Vue d'ensemble
Description
Quinazoline-2,6-diamine, also known as 2,6-diaminoquinazoline, is an organic compound with the chemical formula C8H6N2. It belongs to the quinazoline family, which is a class of heterocyclic compounds. Quinazoline-2,6-diamine has a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. It appears as light yellow crystalline solid and is soluble in water .
Synthesis Analysis
The synthesis of quinazoline-2,6-diamine can be achieved through various methods. One of the reported approaches involves the decarboxylation of the 2-carboxy derivative of quinazoline. Another method utilizes anthranilic acid treatment with amide to yield 4-oxo-3,4-dihydroquinazolines by Niementowski synthesis .
Molecular Structure Analysis
Quinazoline-2,6-diamine is a planar molecule, consisting of one benzene ring and one pyrimidine ring. Its chemical structure is shown below:
Chemical Reactions Analysis
The reactivity of quinazoline-2,6-diamine depends on its substituents and their positions. For example, derivatives with specific substituents have been synthesized for medicinal purposes, including antimalarial and anticancer agents. Docking studies suggest that some compounds may bind with the EGFR tyrosine kinase domains .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine has shown remarkable activity against various tumors . This suggests that quinazoline-2,6-diamine could be a key scaffold for developing new anticancer agents.
Antimicrobial and Antifungal Properties
The quinazoline moiety is known to possess significant antimicrobial and antifungal activities. This makes it a potential candidate for developing new drugs to combat resistant strains of bacteria and fungi .
Anti-inflammatory Uses
Quinazoline derivatives exhibit anti-inflammatory effects, which could be harnessed in the treatment of chronic inflammatory diseases . Research is ongoing to understand the mechanisms by which these compounds exert their effects.
Antihypertensive Applications
The structure of quinazoline-2,6-diamine has been associated with antihypertensive activity, suggesting its use in managing high blood pressure conditions .
Antidiabetic Potential
Studies have indicated that quinazoline derivatives can have antidiabetic properties, providing a new avenue for diabetes treatment research .
Antituberculosis Activity
Quinazoline-2,6-diamine and its derivatives have shown promise as antituberculosis agents, which is crucial given the rising incidence of tuberculosis and the emergence of drug-resistant forms .
Antimalarial Effects
The compound has been identified as having antimalarial effects, which is significant in the search for new treatments for malaria, especially in regions where resistance to existing drugs is a problem .
Sedative-Hypnotic Properties
Quinazoline derivatives have been explored for their sedative-hypnotic properties, which could lead to the development of new medications for sleep disorders .
Mécanisme D'action
Target of Action
Quinazoline-2,6-diamine has been reported to interact with several primary targets. One of the key targets is the vascular endothelial growth factor receptor (VEGFR) . This receptor plays a crucial role in angiogenesis, which is the formation of new blood vessels, a process that is often upregulated in cancerous tissues . Another significant target is the epidermal growth factor receptor (EGFR) . EGFR is involved in cell growth and proliferation, and its overexpression or mutation is often associated with various types of cancers .
Mode of Action
Quinazoline-2,6-diamine interacts with its targets by acting as a potent inhibitor. For instance, it inhibits VEGFR, thereby blocking the angiogenesis process, which can starve tumors of the nutrients they need to grow . Similarly, it inhibits EGFR, preventing the receptor from sending signals that promote cell growth and proliferation . This can help to slow down or stop the growth of cancer cells.
Biochemical Pathways
The inhibition of VEGFR and EGFR by Quinazoline-2,6-diamine affects several biochemical pathways. By inhibiting VEGFR, it disrupts the VEGF signaling pathway, which is crucial for angiogenesis . On the other hand, by inhibiting EGFR, it affects the EGFR signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and survival .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys . These properties can impact the bioavailability of the compound, determining how much of the drug reaches the site of action.
Result of Action
The molecular and cellular effects of Quinazoline-2,6-diamine’s action primarily involve the inhibition of cell growth and proliferation. By inhibiting key receptors like VEGFR and EGFR, it can effectively slow down or halt the growth of cancer cells . Additionally, by blocking angiogenesis, it can starve tumors of the nutrients they need to grow .
Action Environment
The action, efficacy, and stability of Quinazoline-2,6-diamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution . Additionally, factors such as temperature and light can impact the stability of the compound . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
quinazoline-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQGNMIFCUOXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629000 | |
| Record name | Quinazoline-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazoline-2,6-diamine | |
CAS RN |
882670-95-3 | |
| Record name | Quinazoline-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



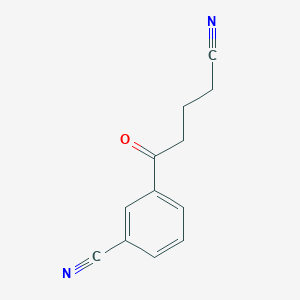
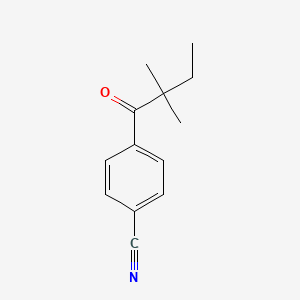

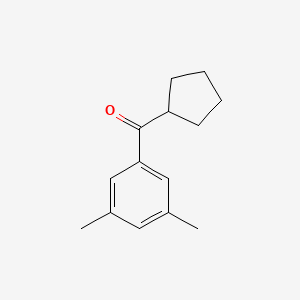
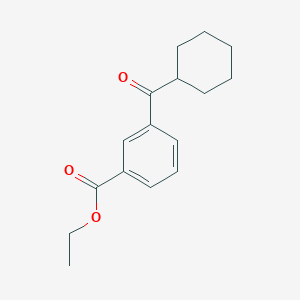
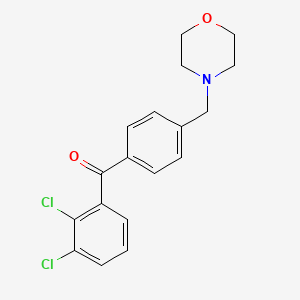


![2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613667.png)
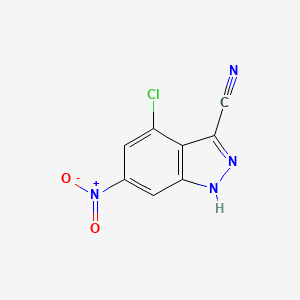

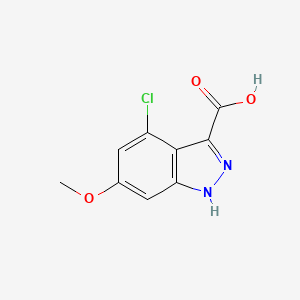
![4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613677.png)
![3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613678.png)